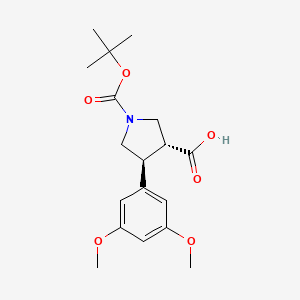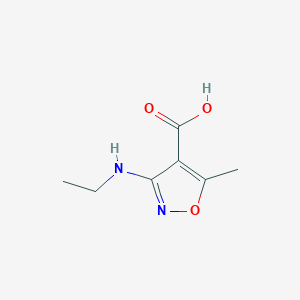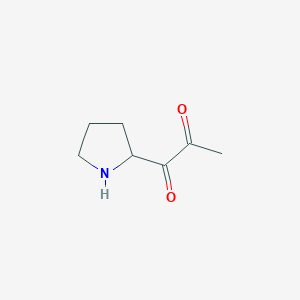![molecular formula C8H13N5O2 B12872841 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical research. The unique structure of this compound, which includes both pyrazole and triazole rings, contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and its diazonium salt . This reaction is carried out in the presence of active methylene compounds, resulting in the formation of the desired pyrazolo[1,5-b][1,2,4]triazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . For instance, the reaction with hydrazonoyl chlorides and halo ketones can lead to the formation of 1,3,4-thiadiazoles and 1,3-thiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Aplicaciones Científicas De Investigación
The compound 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol has several scientific research applications. In medicinal chemistry, it is explored for its potential as an antitrypanosomal and antischistosomal agent . Additionally, it has shown promise as an HMG-CoA reductase inhibitor, COX-2 selective inhibitor, and AMP phosphodiesterase inhibitor . In materials science, the compound’s unique structure makes it a candidate for the development of new materials with specific properties. Furthermore, its reactivity and chemical properties make it a valuable compound for various chemical research studies.
Mecanismo De Acción
The mechanism of action of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, as an HMG-CoA reductase inhibitor, it interferes with the enzyme’s activity, leading to reduced cholesterol synthesis . As a COX-2 selective inhibitor, it selectively inhibits the cyclooxygenase-2 enzyme, reducing inflammation and pain . The compound’s interaction with AMP phosphodiesterase results in increased levels of cyclic AMP, which can have various physiological effects .
Comparación Con Compuestos Similares
2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines . These compounds share similar structural features, including the presence of pyrazole and triazole rings. each compound has unique properties and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their antitrypanosomal activity, while pyrazolo[5,1-c]triazines exhibit a broad range of biological activities
Propiedades
Fórmula molecular |
C8H13N5O2 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-(7-amino-6-ethoxy-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N5O2/c1-2-15-8-6(9)7-10-5(3-4-14)11-13(7)12-8/h14H,2-4,9H2,1H3,(H,10,11) |
Clave InChI |
BYVCZMOIVDGGST-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN2C(=C1N)N=C(N2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)

![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)

![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)









